S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine
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Overview
Description
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is a sulfoximine compound characterized by the presence of a sulfoximine functional group, which includes a sulfur atom bonded to both an oxygen and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine typically involves the reaction of a sulfoxide with a silylating agent and a methylating agent. One common method includes the following steps:
Sulfoxide Formation: The starting material, a sulfoxide, is prepared by the oxidation of a sulfide.
Silylation: The sulfoxide is then treated with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Methylation: Finally, the silylated sulfoxide is methylated using a methylating agent such as methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The sulfoximine group can be further oxidized to form sulfoximine oxides.
Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfide.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoximine can yield sulfoximine oxides, while reduction can produce the corresponding sulfide.
Scientific Research Applications
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies to understand the behavior of sulfoximine-containing compounds in biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine involves its interaction with molecular targets through its sulfoximine group. This group can form hydrogen bonds and engage in other non-covalent interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing a sulfonamide group, which have similar structural features but different chemical properties.
Sulfoxides: Compounds with a sulfoxide group, which are precursors in the synthesis of sulfoximines.
Sulfides: Compounds containing a sulfide group, which can be oxidized to form sulfoxides and sulfoximines.
Uniqueness
S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine is unique due to the presence of both a silyl group and a sulfoximine group. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBJZBSXQJJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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